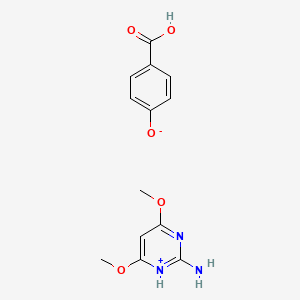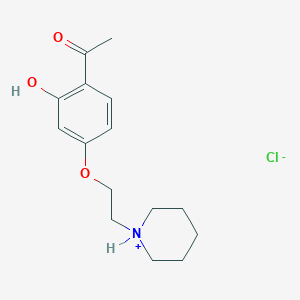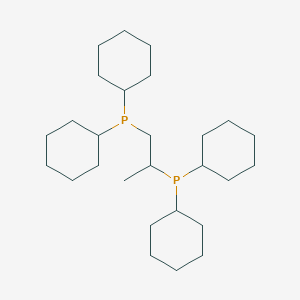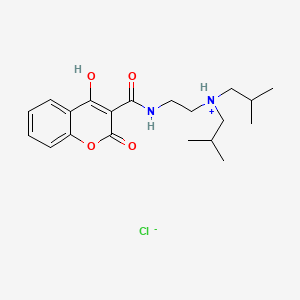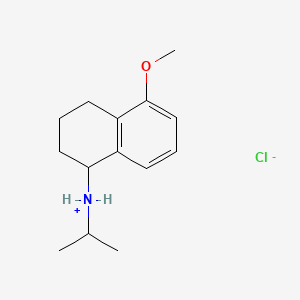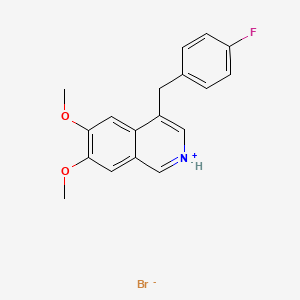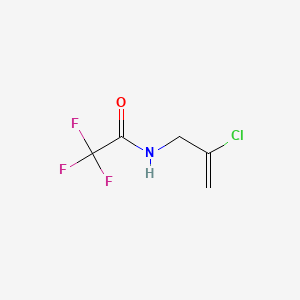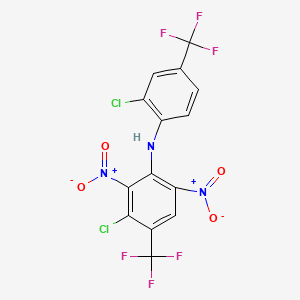
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple halogen and nitro groups. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by halogenation and subsequent coupling reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of nitro and halogen groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitroaniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 2,6-Dinitro-4-(trifluoromethyl)aniline
Uniqueness
What sets 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline apart from similar compounds is the combination of its multiple functional groups, which confer unique reactivity and stability. This makes it particularly valuable for specialized applications where such properties are required.
Properties
CAS No. |
133229-83-1 |
|---|---|
Molecular Formula |
C14H5Cl2F6N3O4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H5Cl2F6N3O4/c15-7-3-5(13(17,18)19)1-2-8(7)23-11-9(24(26)27)4-6(14(20,21)22)10(16)12(11)25(28)29/h1-4,23H |
InChI Key |
AJCZDDUUXXCMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
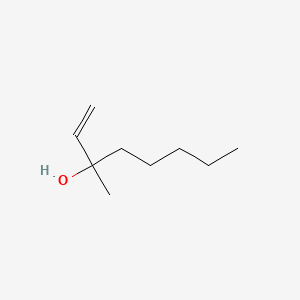
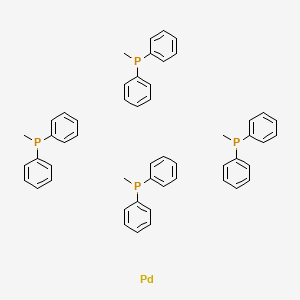
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)

